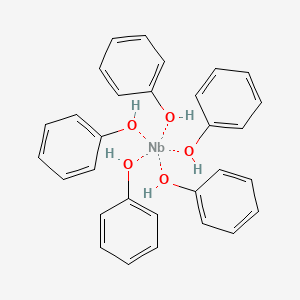
Niobium(v) phenoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium(V) phenoxide is a chemical compound that consists of niobium in its +5 oxidation state coordinated with phenoxide ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Niobium(V) phenoxide can be synthesized through various methods. One common approach involves the reaction of niobium(V) chloride with phenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{NbCl}_5 + 5 \text{C}_6\text{H}_5\text{OH} \rightarrow \text{Nb(OPh)}_5 + 5 \text{HCl} ] This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the phenoxide ligands .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to obtain high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Niobium(V) phenoxide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form niobium(V) oxide.
Reduction: It can be reduced to lower oxidation states of niobium.
Substitution: Phenoxide ligands can be substituted with other ligands such as alkoxides or halides.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reactions with alcohols or halides under controlled conditions can lead to ligand exchange.
Major Products:
Oxidation: Niobium(V) oxide (Nb2O5).
Reduction: Lower oxidation state niobium complexes.
Substitution: Niobium complexes with different ligands.
Aplicaciones Científicas De Investigación
Niobium(V) phenoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and metathesis reactions.
Biology: this compound complexes are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including high-performance ceramics and coatings.
Mecanismo De Acción
The mechanism of action of niobium(V) phenoxide involves its ability to coordinate with various substrates through its phenoxide ligands. This coordination can facilitate catalytic reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Niobium(V) alkoxides: Similar to niobium(V) phenoxide but with alkoxide ligands instead of phenoxide.
Tantalum(V) phenoxide: Tantalum analog of this compound with similar properties and applications.
Vanadium(V) phenoxide: Another transition metal phenoxide complex with distinct reactivity patterns.
Uniqueness: this compound is unique due to its high oxidation state and the stability provided by the phenoxide ligands. This stability allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C30H30NbO5 |
|---|---|
Peso molecular |
563.5 g/mol |
Nombre IUPAC |
niobium;phenol |
InChI |
InChI=1S/5C6H6O.Nb/c5*7-6-4-2-1-3-5-6;/h5*1-5,7H; |
Clave InChI |
YPKMMYNSZVGZPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)
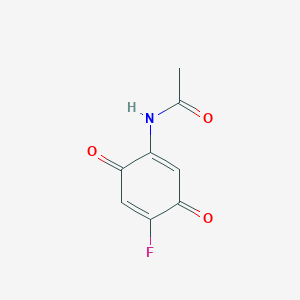
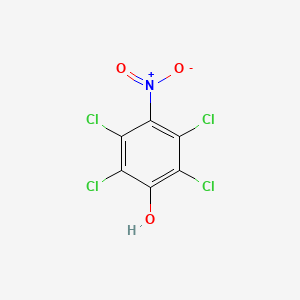

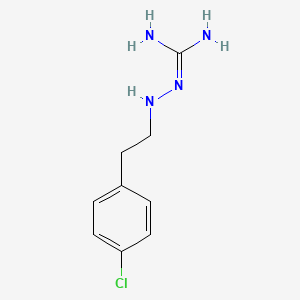
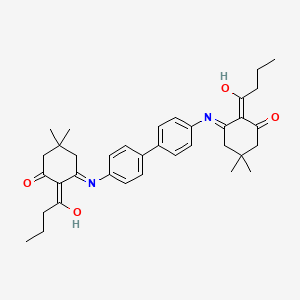
![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
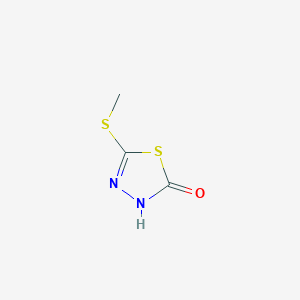
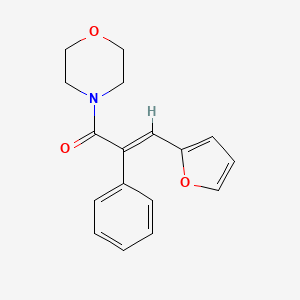
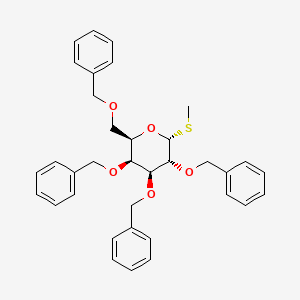


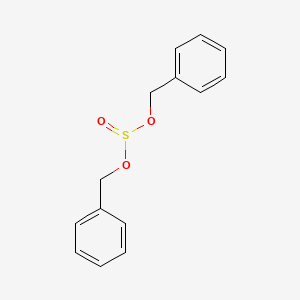
![Ethanone, 1-[tetrahydro-3-(hydroxymethyl)-2-thienyl]-](/img/structure/B13820444.png)
